3-(2,6-Dimethoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
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Overview
Description
3-(2,6-Dimethoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound with a complex structure that includes a dimethoxyphenyl group, a hydroxy group, and a methoxy-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps, starting with the preparation of the 2,6-dimethoxyphenyl precursor. This can be achieved through the methylation of 2,6-dihydroxyphenol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
The next step involves the formation of the hydroxy group and the amide linkage. This can be done through a series of reactions including hydroxylation and amidation. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine.
Scientific Research Applications
3-(2,6-Dimethoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has a wide range of scientific research applications, including:
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tris(2,6-dimethoxyphenyl)methyl radical: This compound has a similar structural motif but differs in its radical nature and reactivity.
Tris(2,6-dimethoxyphenyl)phosphine: Another related compound with a phosphine group, used in various chemical reactions.
Uniqueness
3-(2,6-Dimethoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H19NO5 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
3-(2,6-dimethoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C13H19NO5/c1-14(19-4)12(16)8-9(15)13-10(17-2)6-5-7-11(13)18-3/h5-7,9,15H,8H2,1-4H3 |
InChI Key |
ONIGWVRJDSBAPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC(C1=C(C=CC=C1OC)OC)O)OC |
Origin of Product |
United States |
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